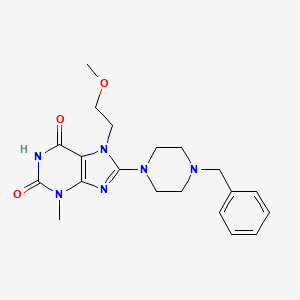![molecular formula C15H18N2O5 B4389928 ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate
Vue d'ensemble
Description
Ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate, commonly known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that are responsible for regulating gene expression by removing acetyl groups from histones. Mocetinostat has been studied extensively for its potential use as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is associated with gene activation, while deacetylation is associated with gene repression. By inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, Mocetinostat leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have both biochemical and physiological effects. Biochemically, it inhibits ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Physiologically, it has been shown to inhibit cancer cell growth and induce apoptosis. Mocetinostat has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mocetinostat has several advantages for lab experiments. It is a potent inhibitor of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, making it useful for studying the role of ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes in gene expression and disease. It has also been shown to have anticancer properties, making it useful for studying the mechanisms of cancer cell growth and apoptosis. However, Mocetinostat has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available for all researchers.
Orientations Futures
There are several future directions for research on Mocetinostat. One area of research is the development of more potent and selective ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate inhibitors. Another area of research is the identification of biomarkers that can predict the response to Mocetinostat in cancer patients. Additionally, research is needed to determine the optimal dosing and scheduling of Mocetinostat for the treatment of cancer. Finally, research is needed to determine the long-term effects of Mocetinostat on healthy cells and tissues.
Applications De Recherche Scientifique
Mocetinostat has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies as a treatment for various types of cancer, including breast cancer, prostate cancer, and leukemia. Mocetinostat works by inhibiting ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Propriétés
IUPAC Name |
ethyl 2-[2-(morpholine-4-carbonyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(20)13(18)16-12-6-4-3-5-11(12)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXWWUVXIOSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)

![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]pentanamide](/img/structure/B4389892.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)


